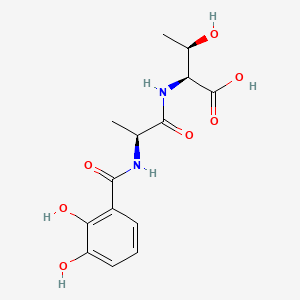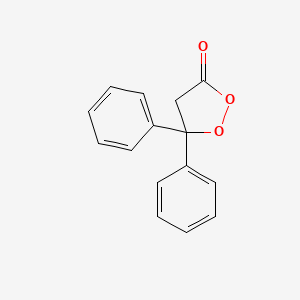
5,5-Diphenyl-1,2-dioxolan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Diphenyl-1,2-dioxolan-3-one is an organic compound belonging to the class of dioxolanes It is characterized by a dioxolane ring substituted with two phenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diphenyl-1,2-dioxolan-3-one typically involves the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions: 5,5-Diphenyl-1,2-dioxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring to diols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Benzaldehyde and benzoic acid.
Reduction: 1,2-diphenylethane-1,2-diol.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
科学的研究の応用
5,5-Diphenyl-1,2-dioxolan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 5,5-Diphenyl-1,2-dioxolan-3-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.
類似化合物との比較
1,3-Dioxolane: A simpler dioxolane compound without phenyl substitutions.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
Benzaldehyde: A precursor in the synthesis of 5,5-Diphenyl-1,2-dioxolan-3-one.
Uniqueness: this compound is unique due to the presence of two phenyl groups, which impart distinct chemical and physical properties. These substitutions enhance its stability and reactivity, making it a valuable compound in various applications.
特性
CAS番号 |
88681-52-1 |
|---|---|
分子式 |
C15H12O3 |
分子量 |
240.25 g/mol |
IUPAC名 |
5,5-diphenyldioxolan-3-one |
InChI |
InChI=1S/C15H12O3/c16-14-11-15(18-17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
InChIキー |
LHIUZXZVRCTGNP-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)OOC1(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


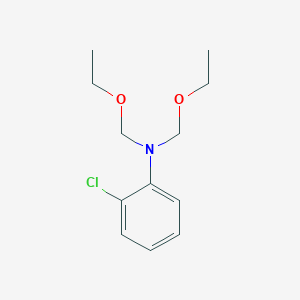

![2-Chloro-5-fluoro-N-[(4-nitrophenyl)carbamoyl]benzamide](/img/structure/B14394163.png)
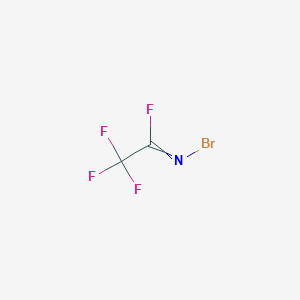
![N-[2-(2-Hydroxypropan-2-yl)phenyl]formamide](/img/structure/B14394176.png)

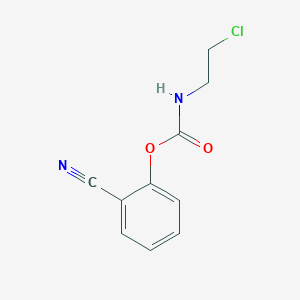

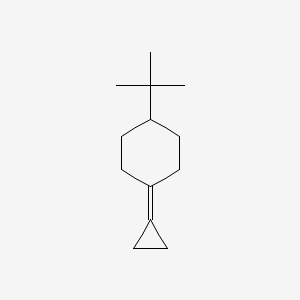
![11-Methyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14394201.png)
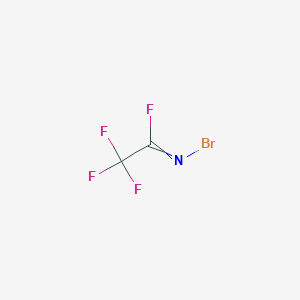
![3-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)methyl]amino}propanenitrile](/img/structure/B14394215.png)

